molecular formula C22H26N2O3S B248631 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone

Cat. No. B248631
M. Wt: 398.5 g/mol
InChI Key: QPNRGLIEFVASHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DHIQMP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DHIQMP involves its binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine signaling, which is responsible for the therapeutic effects of this compound. DHIQMP has also been shown to have activity as a sigma-1 receptor agonist, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DHIQMP has been shown to have various biochemical and physiological effects. This compound has been shown to decrease dopamine release in the brain, which may contribute to its therapeutic effects in neurological disorders. DHIQMP has also been shown to have anxiolytic and antidepressant effects, which may be due to its activity as a sigma-1 receptor agonist.

Advantages and Limitations for Lab Experiments

The advantages of using DHIQMP in lab experiments include its high potency and selectivity for the dopamine D2 receptor. This compound has also been shown to have good pharmacokinetic properties, making it a potential candidate for drug development. The limitations of using DHIQMP in lab experiments include its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the use of DHIQMP in scientific research. One potential application is the use of this compound in the treatment of addiction. DHIQMP has been shown to decrease dopamine release, which may be beneficial in reducing drug-seeking behavior. Another potential application is the use of DHIQMP in the treatment of neurodegenerative disorders such as Alzheimer's disease. DHIQMP has been shown to have neuroprotective effects, which may be beneficial in slowing the progression of these disorders. Overall, DHIQMP has the potential to be a valuable tool in scientific research and drug development.

Synthesis Methods

DHIQMP has been synthesized using various methods, including the use of palladium-catalyzed cross-coupling reactions and organocatalysis. The most common method of synthesis involves the reaction of 3,4-dihydroisoquinoline with 1-[(4-methylphenyl)sulfonyl]piperidin-3-ylmethanone in the presence of a catalyst. This reaction results in the formation of DHIQMP with high yields.

Scientific Research Applications

DHIQMP has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have activity as a dopamine D2 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

Product Name

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C22H26N2O3S/c1-17-8-10-21(11-9-17)28(26,27)24-13-4-7-20(16-24)22(25)23-14-12-18-5-2-3-6-19(18)15-23/h2-3,5-6,8-11,20H,4,7,12-16H2,1H3

InChI Key

QPNRGLIEFVASHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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